molecular formula C14H14O3 B6379494 2-Methoxy-5-(4-methoxyphenyl)phenol, 95% CAS No. 1261988-73-1

2-Methoxy-5-(4-methoxyphenyl)phenol, 95%

Cat. No. B6379494
CAS RN: 1261988-73-1
M. Wt: 230.26 g/mol
InChI Key: LXPHMTZHEGZTLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-5-(4-methoxyphenyl)phenol, also known as 2-methoxy-5-MPP, is a phenolic compound with a variety of applications in the scientific research field. It is a colorless solid with a molecular weight of 214.25 g/mol. 2-methoxy-5-MPP has been used in the synthesis of a variety of compounds and has been studied for its biochemical and physiological effects.

Scientific Research Applications

2-Methoxy-5-(4-methoxyphenyl)phenol, 95%MPP has a variety of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including aryl ethers and esters. It has also been used as a reagent in the synthesis of aryl-substituted heterocycles. In addition, 2-Methoxy-5-(4-methoxyphenyl)phenol, 95%MPP has been used in the synthesis of drugs and other pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4-methoxyphenyl)phenol, 95%MPP is not yet fully understood. However, it is believed to act as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs and other substances. In addition, 2-Methoxy-5-(4-methoxyphenyl)phenol, 95%MPP is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
2-Methoxy-5-(4-methoxyphenyl)phenol, 95%MPP has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-oxidant properties, as well as to modulate the activity of enzymes involved in drug metabolism. In addition, 2-Methoxy-5-(4-methoxyphenyl)phenol, 95%MPP has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

2-Methoxy-5-(4-methoxyphenyl)phenol, 95%MPP has several advantages for use in laboratory experiments. It is a relatively stable compound and is easily synthesized in large quantities. In addition, 2-Methoxy-5-(4-methoxyphenyl)phenol, 95%MPP is relatively non-toxic and has been shown to have a variety of biochemical and physiological effects. However, it is important to note that 2-Methoxy-5-(4-methoxyphenyl)phenol, 95%MPP is not approved for use in humans and should be handled with appropriate safety precautions.

Future Directions

There are a number of potential future directions for research on 2-Methoxy-5-(4-methoxyphenyl)phenol, 95%MPP. Further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. In addition, further research is needed to explore the potential therapeutic applications of 2-Methoxy-5-(4-methoxyphenyl)phenol, 95%MPP, such as its use as an anti-inflammatory or antioxidant agent. Finally, further research is needed to explore the potential for 2-Methoxy-5-(4-methoxyphenyl)phenol, 95%MPP to be used in the synthesis of drugs and other pharmaceuticals.

Synthesis Methods

2-Methoxy-5-(4-methoxyphenyl)phenol, 95%MPP can be synthesized in a variety of ways. One method involves reacting 4-methoxyphenol with formaldehyde in the presence of a base such as sodium hydroxide. This reaction produces a mixture of 2-Methoxy-5-(4-methoxyphenyl)phenol, 95%MPP and 2-methoxy-4-MPP. The 2-Methoxy-5-(4-methoxyphenyl)phenol, 95%MPP can then be isolated by distillation. Another method involves reacting 4-methoxyphenol with paraformaldehyde in the presence of a base such as potassium hydroxide. This reaction produces a mixture of 2-Methoxy-5-(4-methoxyphenyl)phenol, 95%MPP and 2-methoxy-4-MPP, which can then be isolated by distillation.

properties

IUPAC Name

2-methoxy-5-(4-methoxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-16-12-6-3-10(4-7-12)11-5-8-14(17-2)13(15)9-11/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPHMTZHEGZTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40685476
Record name 4,4'-Dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-(4-methoxyphenyl)phenol

CAS RN

1261988-73-1
Record name 4,4'-Dimethoxy[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40685476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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